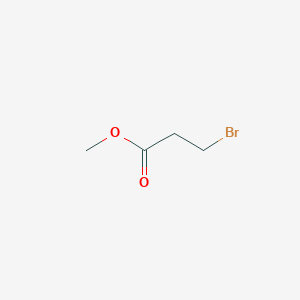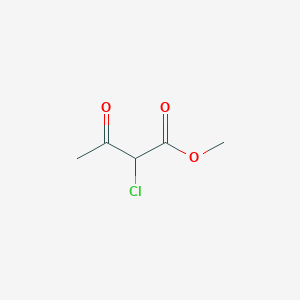
(R)-2-Amino-3-(benzyloxy)propan-1-ol
Descripción general
Descripción
®-2-Amino-3-(benzyloxy)propan-1-ol is a chiral amino alcohol that has garnered interest in various fields of scientific research due to its unique structural properties. This compound features an amino group, a benzyloxy group, and a hydroxyl group attached to a three-carbon chain, making it a versatile intermediate in organic synthesis and pharmaceutical development.
Aplicaciones Científicas De Investigación
®-2-Amino-3-(benzyloxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with chiral centers.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(benzyloxy)propan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with a chiral epoxide or a protected amino alcohol.
Nucleophilic Substitution: The benzyloxy group is introduced via nucleophilic substitution, where a benzyl alcohol derivative reacts with the starting material under basic conditions.
Deprotection: If a protected amino alcohol is used, deprotection is carried out to yield the free amino group.
Industrial Production Methods
Industrial production methods for ®-2-Amino-3-(benzyloxy)propan-1-ol may involve:
Enzymatic Resolution: Using enzymes to selectively produce the ®-enantiomer from a racemic mixture.
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to achieve high enantioselectivity during the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-3-(benzyloxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Conditions may include the use of strong bases like NaH (Sodium hydride) or nucleophiles like Grignard reagents.
Major Products
The major products formed from these reactions include:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzyl derivatives.
Mecanismo De Acción
The mechanism by which ®-2-Amino-3-(benzyloxy)propan-1-ol exerts its effects involves:
Molecular Targets: The compound interacts with various enzymes and receptors due to its amino and hydroxyl groups.
Pathways Involved: It may participate in metabolic pathways where it acts as a substrate or inhibitor, influencing biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-3-(benzyloxy)propan-1-ol: The enantiomer of the compound, which may have different biological activities.
2-Amino-3-(benzyloxy)propan-1-ol: The racemic mixture containing both ® and (S) enantiomers.
3-(Benzyloxy)propan-1-ol: Lacks the amino group, making it less versatile in certain reactions.
Uniqueness
®-2-Amino-3-(benzyloxy)propan-1-ol is unique due to its chiral nature and the presence of both amino and benzyloxy groups, which provide multiple sites for chemical modification and interaction with biological targets.
Propiedades
IUPAC Name |
(2R)-2-amino-3-phenylmethoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c11-10(6-12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUOMDNENVWMPL-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974135 | |
| Record name | 2-Amino-3-(benzyloxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58577-87-0 | |
| Record name | 2-Amino-3-(benzyloxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-2-Amino-3-benzyloxy-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















